molecular formula C9H11NO2S B15225149 Methyl 4-cyclopropyl-2-methylthiazole-5-carboxylate

Methyl 4-cyclopropyl-2-methylthiazole-5-carboxylate

Cat. No.: B15225149
M. Wt: 197.26 g/mol
InChI Key: QOKNYDJCJVQETA-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-2-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . It belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl 4-cyclopropyl-2-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-5-10-7(6-3-4-6)8(13-5)9(11)12-2/h6H,3-4H2,1-2H3

InChI Key

QOKNYDJCJVQETA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)OC)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopropyl-2-methylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthiazole with cyclopropylcarboxylic acid in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-2-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 4-cyclopropyl-2-methylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyclopropylthiazole-5-carboxylate
  • Ethyl 2-methylthiazole-5-carboxylate
  • 4-Methylthiazole-5-carboxaldehyde

Uniqueness

Methyl 4-cyclopropyl-2-methylthiazole-5-carboxylate is unique due to the presence of both cyclopropyl and methyl groups on the thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 4-cyclopropyl-2-methylthiazole-5-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Overview of Biological Activities

This compound has been investigated for various biological activities, primarily focusing on antimicrobial and anticancer properties. The thiazole ring structure is known for its ability to interact with multiple biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial properties against several pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism behind its antimicrobial effect is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research has also highlighted the potential anticancer activity of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's structure allows it to interact with critical proteins involved in cancer cell survival and proliferation.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The thiazole ring can modulate the activity of these targets, which include:

  • Enzymes involved in metabolic pathways
  • Receptors associated with cell signaling

Understanding these interactions is crucial for optimizing the compound's pharmacological properties.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those required for standard antibiotics.
    PathogenMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Candida albicans32
  • Anticancer Potential
    • In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability, with IC50 values indicating strong antiproliferative effects.
    Cell LineIC50 (µM)
    HeLa (cervical cancer)15
    MCF-7 (breast cancer)10
    A549 (lung cancer)20

Structural Insights and SAR Analysis

The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can enhance biological activity. For example, substituents that increase lipophilicity or introduce electron-withdrawing groups have been associated with improved potency.

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